
OSSK-630513
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSSK-630513 is a potent CFTR potentiator.
Wissenschaftliche Forschungsanwendungen
Optical Space Shift Keying (OSSK) in Optical Wireless Communication : OSSK, a multiple transmit aperture-based scheme, improves spectral efficiency in optical wireless communication (OWC). It's resistant to atmospheric turbulence and pointing error, which are common challenges in OWC systems. This makes OSSK a valuable technique in modern communication technologies (Jaiswal, Bhatnagar, & Jain, 2017).
OSSK for Free-Space Optical (FSO) Communications : OSSK is employed in pulse-based Optical Spatial Modulation schemes for multi-aperture FSO communications. It demonstrates robustness in various conditions, including scintillation severity, and is adaptable for use in open-loop and closed-loop systems (Abou-Rjeily & Kaddoum, 2019).
OSSK Performance Under Atmospheric Turbulence and Pointing Error : OSSK systems are studied under the effects of atmospheric turbulence and pointing errors. The analysis shows that OSSK maintains consistent performance under varying turbulence conditions, highlighting its reliability for practical scenarios (Jaiswal, Bhatnagar, & Jain, 2016).
Bit Error Rate (BER) and Channel Capacity in FSO Systems : OSSK-based FSO systems are explored for their impact on BER and channel capacity. The study includes the development of an experimental setup to assess throughput and latency, indicating OSSK's potential for optimizing FSO system performance (Priyadarshani et al., 2020).
Partially Informed Transmitter-Based OSSK Under Atmospheric Turbulence : The proposed scheme improves the overall bit error rate and achieves a higher diversity order than conventional OSSK, indicating its effectiveness in enhancing communication reliability (Jaiswal, Bhatnagar, & Jain, 2019).
Eigenschaften
CAS-Nummer |
2054944-79-3 |
|---|---|
Produktname |
OSSK-630513 |
Molekularformel |
C16H15Br2N3O3 |
Molekulargewicht |
457.12 |
IUPAC-Name |
(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-9-3-2-4-11(5-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+ |
InChI-Schlüssel |
MVMMUALTIFMQMK-IFRROFPPSA-N |
SMILES |
O=C(N/N=C/C1=CC(Br)=C(O)C(Br)=C1O)CNC2=CC=CC(C)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
OSSK630513; OSSK 630513; OSSK-630513 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



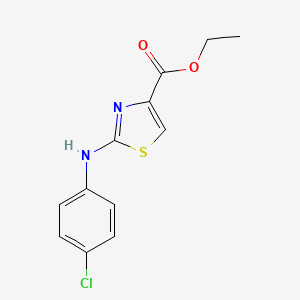
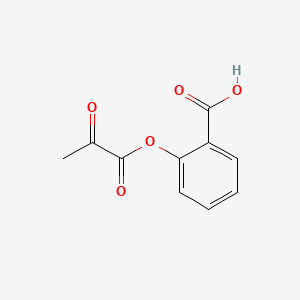
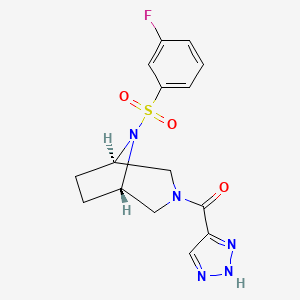
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
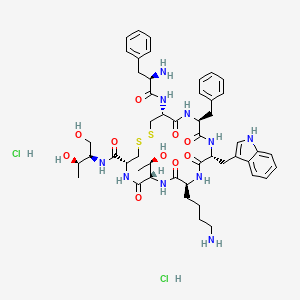
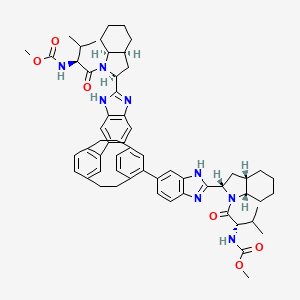
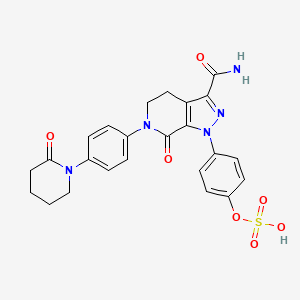

![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)
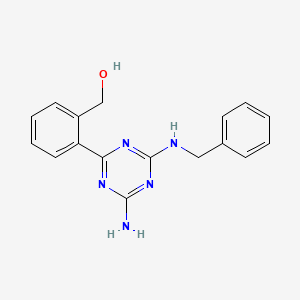
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)